2-(acetylamino)-N-(propan-2-yl)benzamide
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Overview
Description
2-(ACETYLAMINO)-N~1~-ISOPROPYLBENZAMIDE is an organic compound with a complex structure that includes an acetylamino group and an isopropylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ACETYLAMINO)-N~1~-ISOPROPYLBENZAMIDE typically involves the acylation of aniline derivativesThe reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(ACETYLAMINO)-N~1~-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or sulfonates, onto the benzene ring .
Scientific Research Applications
2-(ACETYLAMINO)-N~1~-ISOPROPYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(ACETYLAMINO)-N~1~-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets in biological systems. The acetylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropylbenzamide moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Acetaminophen: Widely used as an analgesic and antipyretic agent.
Isoniazid: An important drug in the treatment of tuberculosis.
Uniqueness
2-(ACETYLAMINO)-N~1~-ISOPROPYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-acetamido-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-12(16)10-6-4-5-7-11(10)14-9(3)15/h4-8H,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
VTIYGAKHTXPZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
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